REACTION_CXSMILES
|
C([N:4]([CH:7](C)C)[CH2:5][CH3:6])(C)C.[CH2:10]([NH:14][C:15]1[N:20]=[C:19]([NH:21][CH2:22][CH2:23][CH2:24][CH3:25])[N:18]=C(Cl)[N:16]=1)[CH2:11][CH2:12][CH3:13].[CH3:27][C:28](N(C)C)=O>>[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].[CH2:10]([NH:14][C:15]1[N:20]=[C:19]([NH:21][CH2:22][CH2:23][CH2:24][CH3:25])[N:18]=[C:7]([NH:4][CH2:5][CH2:6][CH2:27][CH3:28])[N:16]=1)[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
250 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC1=NC(=NC(=N1)NCCCC)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off by an evaporator
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then isolated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 150 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=NC(=NC(=N1)NCCCC)NCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:4]([CH:7](C)C)[CH2:5][CH3:6])(C)C.[CH2:10]([NH:14][C:15]1[N:20]=[C:19]([NH:21][CH2:22][CH2:23][CH2:24][CH3:25])[N:18]=C(Cl)[N:16]=1)[CH2:11][CH2:12][CH3:13].[CH3:27][C:28](N(C)C)=O>>[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].[CH2:10]([NH:14][C:15]1[N:20]=[C:19]([NH:21][CH2:22][CH2:23][CH2:24][CH3:25])[N:18]=[C:7]([NH:4][CH2:5][CH2:6][CH2:27][CH3:28])[N:16]=1)[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
250 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)NC1=NC(=NC(=N1)NCCCC)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off by an evaporator
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then isolated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 150 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC1=NC(=NC(=N1)NCCCC)NCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |